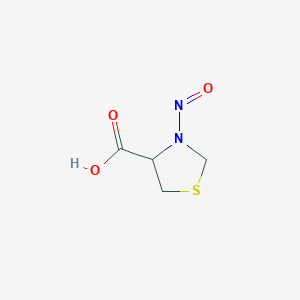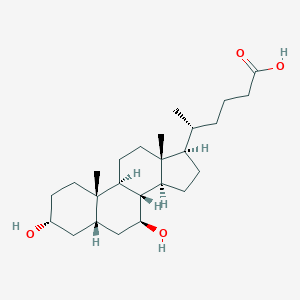
Homoursodeoxycholic acid
Overview
Description
Homoursodeoxycholic acid is a bile acid derivative that has garnered attention for its potential therapeutic applications. It is structurally similar to ursodeoxycholic acid, a compound known for its use in treating liver diseases. This compound is synthesized through various chemical and biochemical processes and has shown promise in medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Homoursodeoxycholic acid can be synthesized from chenodeoxycholic acid through a series of chemical reactions. The process typically involves the oxidation of chenodeoxycholic acid to form 7-ketolithocholic acid, followed by stereoselective reduction to produce this compound. Common reagents used in these reactions include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone .
Industrial Production Methods: Industrial production of this compound often employs microbial transformations or chemoenzymatic procedures. These methods utilize non-pathogenic microorganisms and their enzymes to convert chenodeoxycholic acid into this compound. The process involves selective hydrolysis, epimerization, and specific hydroxylation and dehydroxylation of the steroid rings .
Chemical Reactions Analysis
Types of Reactions: Homoursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form 12-ketoursodeoxycholic acid, a key intermediate in its synthesis . Reduction reactions, such as the electroreduction of 7-ketolithocholic acid, are also common in its preparation .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include potassium bromide, dimethyl sulfoxide, and dimethylformamide. Reaction conditions often involve the use of electrochemical methods, catalytic hydrogenation, and enzymatic transformations .
Major Products Formed: The major products formed from the reactions of this compound include 12-ketoursodeoxycholic acid and other hydroxylated derivatives. These products are often used as intermediates in the synthesis of this compound and other bile acid derivatives .
Scientific Research Applications
Homoursodeoxycholic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bile acid derivatives. In biology and medicine, it has shown potential in treating liver diseases, such as primary biliary cholangitis and gallstones . The compound is also being investigated for its role in modulating the intestinal barrier integrity and protecting against inflammation and carcinogenesis .
Mechanism of Action
Homoursodeoxycholic acid exerts its effects by interacting with bile acid receptors and modulating bile acid homeostasis. It replaces hydrophobic bile acids in the bile acid pool, reducing their toxicity and promoting bile flow . The compound also stimulates the synthesis and insertion of key transporters in the liver, enhancing bile secretion and protecting hepatocytes from bile acid-induced apoptosis .
Comparison with Similar Compounds
Homoursodeoxycholic acid is similar to other bile acids, such as chenodeoxycholic acid, lithocholic acid, and deoxycholic acid. it is unique in its higher hydrophilicity and lower toxicity compared to these compounds . Tauroursodeoxycholic acid, a taurine conjugate of ursodeoxycholic acid, also shares similar therapeutic properties but has a higher hydrophilicity .
List of Similar Compounds:- Chenodeoxycholic acid
- Lithocholic acid
- Deoxycholic acid
- Tauroursodeoxycholic acid
This compound stands out due to its unique combination of hydrophilicity, therapeutic potential, and lower toxicity, making it a valuable compound in scientific research and medical applications.
Properties
IUPAC Name |
(5R)-5-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKGBMOMGYRROF-ZQMFMVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102044-28-0 | |
| Record name | Homoursodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102044280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







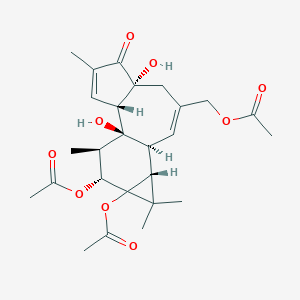
![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)


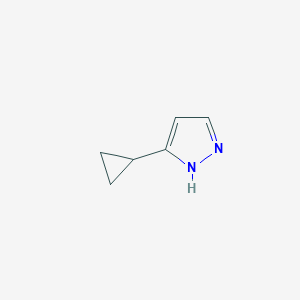
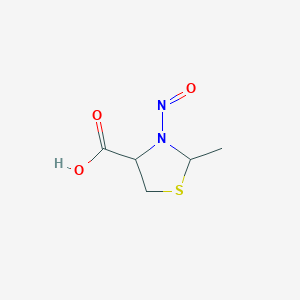
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
